molecular formula C7H2ClN3O7 B3056886 2,4,6-Trinitrobenzoyl chloride CAS No. 7500-86-9

2,4,6-Trinitrobenzoyl chloride

Cat. No.: B3056886
CAS No.: 7500-86-9
M. Wt: 275.56 g/mol
InChI Key: MWGGWCCALVNFPN-UHFFFAOYSA-N
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Description

2,4,6-Trinitrobenzoyl chloride is a useful research compound. Its molecular formula is C7H2ClN3O7 and its molecular weight is 275.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408026. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Detection and Analysis of Explosives

2,4,6-Trinitrobenzoyl chloride plays a crucial role in the detection and analysis of explosives. For instance, a study demonstrates the use of a water-soluble ionic liquid-tagged fluorescent probe for detecting TNT and TNP, explosives with structures similar to this compound, in an aqueous medium. This sensor showed strong cyan-blue fluorescence, which was quenched upon addition of TNT/TNP due to hydrogen bonding or anion-exchange processes (Harathi & Thenmozhi, 2021).

2. Chemical Analysis and Environmental Monitoring

This compound is used in the chemical analysis of various substances. A research study developed an HPLC-UV method for determining phenol and related compounds in tap water after derivatization with 4-nitrobenzoyl chloride. This method provided accurate and reproducible quantification, highlighting the compound's utility in environmental monitoring (Higashi, 2017).

3. In Organic Synthesis and Materials Science

The compound is also significant in organic synthesis and materials science. Research indicates its involvement in the reaction with sodium hydroxide to produce σ-adducts, useful in studying kinetic and equilibrium data in organic chemistry (Crampton, Routledge, & Golding, 1984). Another study utilized 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride, a compound related to this compound, in the electrochemical reduction to produce nucleophilic carbene, demonstrating its application in the field of ionic liquids and organometallic chemistry (Gorodetsky, Ramnial, Branda, & Clyburne, 2004).

4. Analytical Method Development

This compound is instrumental in developing analytical methods for biological and environmental samples. For example, it has been used in liquid chromatography combined with derivatization to determine estrogens in biological fluids, significantly improving detection responses (Higashi, Takayama, Nishio, Taniguchi, & Shimada, 2006).

Properties

IUPAC Name

2,4,6-trinitrobenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClN3O7/c8-7(12)6-4(10(15)16)1-3(9(13)14)2-5(6)11(17)18/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGGWCCALVNFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)Cl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225959
Record name Benzoyl chloride, 2,4,6-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7500-86-9
Record name 2,4,6-Trinitrobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7500-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trinitrobenzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007500869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trinitrobenzoyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoyl chloride, 2,4,6-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRINITROBENZOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YQ5NP3QUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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